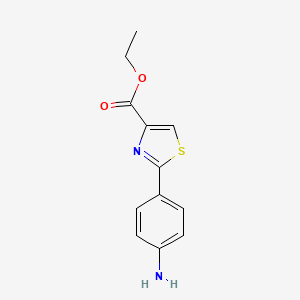

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities. The presence of the ethyl ester group and the amino substituent on the phenyl ring suggests that this compound could be of interest in medicinal chemistry, particularly due to the potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to possess antitumor activity against various human tumor cell lines . The synthesis involves the preparation of thiazole derivatives by cyclization of thioamide with 2-chloroacetoacetate, yielding the desired products with high efficiency . Additionally, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been described, which involves the formation of a thiazole ring and subsequent functionalization .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, UV-Vis, and single crystal X-ray diffraction (SC-XRD) . These studies provide detailed information about the geometry and electronic structure of the compounds. For example, the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, revealing hydrogen-bonded dimers and quartets in the solid state .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, leading to the formation of new heterocyclic systems. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was transformed into related fused heterocyclic systems via reaction with various reagents . The reactivity of thiazole derivatives can be further explored to synthesize novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's reactivity, stability, and interaction with biological targets. Computational studies, such as density functional theory (DFT), have been used to predict properties like nonlinear optical (NLO) characteristics and frontier molecular orbitals (FMOs), which are important for understanding the behavior of these compounds in various environments .

Applications De Recherche Scientifique

Structural Analysis and Synthesis Methods

- The molecular structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, closely related to the compound , was determined, showcasing the importance of hydrogen-bonded interactions for the molecular assembly of thiazole derivatives (Lynch & Mcclenaghan, 2004).

- A method for synthesizing Ethyl 2-bromothiazole-4-carboxylate from Ethyl 2-amino-thiazole-4-carboxylate was described, highlighting the compound's role as an intermediate in the production of thiazole derivatives with potential industrial and research applications (Zhou Zhuo-qiang, 2009).

Antimicrobial and Antiproliferative Potential

- The synthesis and screening of new thiazole compounds for anticancer activity against breast cancer cells MCF7 were reported, indicating the potential of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives in therapeutic applications (Sonar et al., 2020).

- Novel thiazole compounds containing ether structures were synthesized and exhibited certain fungicidal activities, further demonstrating the versatility of thiazole derivatives in developing new antimicrobial agents (Qiu Li-ga, 2015).

Corrosion Inhibition

- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate demonstrated efficacy as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media, highlighting its potential industrial applications in protecting metals against corrosion (Raviprabha & Bhat, 2019).

Antioxidant, Antimicrobial, and Antiviral Properties

- A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates synthesized from thiosemicarbazones was evaluated for antimicrobial and antioxidant assays. The study revealed compounds with promising antioxidant agents, indicating the potential of thiazole derivatives in developing antioxidants and therapeutics against microbial infections (Haroon et al., 2021).

Orientations Futures

The future directions of research on Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate could involve further exploration of its derivatives, as they have shown increased activities toward Oct3/4 induction . Additionally, compounds having a hydroxyl group substituted on the benzene ring could be considered to act as antagonists against the target UDP-N-acetylmuramate/l-alanine ligase .

Mécanisme D'action

Target of Action

The primary target of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .

Mode of Action

This compound interacts with its target enzyme, UDP-N-acetylmuramate/l-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathway of peptidoglycan synthesis in bacteria . By inhibiting the UDP-N-acetylmuramate/l-alanine ligase enzyme, it disrupts the formation of the bacterial cell wall, leading to cell death .

Result of Action

The result of the action of this compound is the death of bacterial cells . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .

Propriétés

IUPAC Name |

ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHUXAJBTASELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619221 |

Source

|

| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

730234-73-8 |

Source

|

| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.